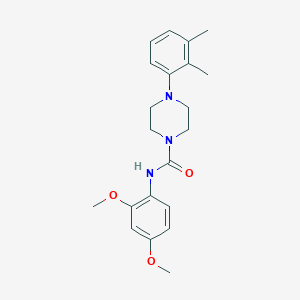
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and dimethyl groups, connected through a piperazine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, 2,4-dimethoxyaniline can react with 2,3-dimethylbenzoyl chloride in the presence of a base to form the desired aromatic substituents.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typically employed.
Major Products
Oxidation: Products may include 2,4-dimethoxybenzoic acid or 2,3-dimethylbenzoic acid.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, products can vary widely, such as nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to CNS receptors, potentially modulating their activity. The methoxy and dimethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-phenylpiperazinecarboxamide: Lacks the dimethyl groups on the aromatic ring.
N-(2,4-dimethoxyphenyl)-4-(2-methylphenyl)piperazinecarboxamide: Contains only one methyl group on the aromatic ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is unique due to the specific substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-6-5-7-19(16(15)2)23-10-12-24(13-11-23)21(25)22-18-9-8-17(26-3)14-20(18)27-4/h5-9,14H,10-13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJMVLNCVRGLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)
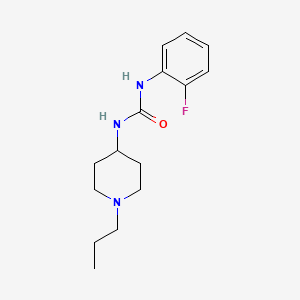
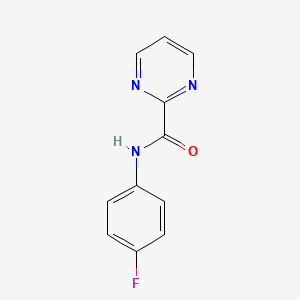
![N-[2-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-2-methylpropanamide](/img/structure/B5492735.png)
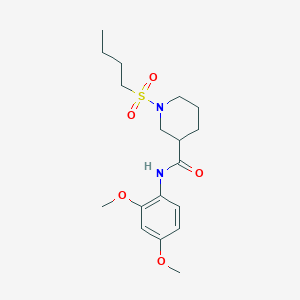
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)
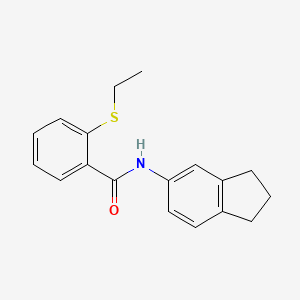
![propan-2-yl 3-[[(5E)-5-[[3-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B5492796.png)
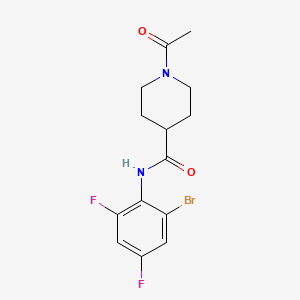
![2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B5492801.png)
